2,4-Dichloro-6-ethoxypyrimidine

Vue d'ensemble

Description

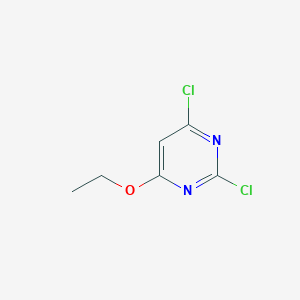

2,4-Dichloro-6-ethoxypyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and an ethoxy group at position 6. Pyrimidines are significant due to their presence in nucleic acids and various pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-ethoxypyrimidine typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at approximately 20°C for 2 hours. This reaction yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in high yield .

Industrial Production Methods: Industrial production methods for pyrimidine derivatives often involve multi-step processes, including chlorination and substitution reactions. For example, the preparation of 4,6-dichloropyrimidine involves the reaction of formamide, absolute ethanol, and sodium ethoxide, followed by chlorination with thionyl chloride .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution Reactions

2,4-Dichloro-6-ethoxypyrimidine undergoes nucleophilic aromatic substitution (SNAr) at the C-2 and C-4 positions, driven by the electron-deficient nature of the pyrimidine ring. The chlorine atoms act as leaving groups, and the reaction typically proceeds under basic conditions with nucleophiles such as amines, alkoxides, or thiols.

Key Observations

-

Regioselectivity : The presence of an ethoxy group at C-6 significantly influences the reaction pathway. Electron-donating groups (e.g., ethoxy) at C-6 can alter the LUMO distribution , favoring substitution at the C-2 position over C-4 in some cases . For example, in 2,4-dichloropyrimidines with C-6 electron-donating substituents, LUMO lobes at C-2 and C-4 become comparable, leading to C-2 selectivity .

-

Reaction Conditions : Substitution reactions often employ polar aprotic solvents (e.g., DMF, THF) and bases like potassium carbonate or sodium methoxide. Reflux conditions are common, as seen in the synthesis of 2,4-bis-(4'-methylpiperazin-1'-yl)pyrimidines using N-methylpiperazine in ethanol .

Example Reaction :

| Nucleophile | Product | Yield | Conditions |

|---|---|---|---|

| N-methylpiperazine | 2,4-Bis-(4'-methylpiperazin-1'-yl)pyrimidine | 89% | Ethanol reflux, 3 h |

| Morpholine | 2,4-Dimorpholino-6-ethoxypyrimidine | 89% | Room temperature, 24 h |

Regioselectivity Analysis

The C-6 ethoxy group plays a critical role in directing substitution. Quantum mechanical (QM) studies reveal that electron-donating substituents at C-6 destabilize the LUMO at C-4, enhancing reactivity at C-2 . This effect is amplified when the substituent’s electron-donating ability is strong (e.g., -OEt vs. -H).

Key Factors

-

LUMO Distribution : The ethoxy group at C-6 reduces the energy gap between LUMO and LUMO+1, enabling contributions from higher orbitals. This can lead to a mixture of C-2 and C-4 substitution products if the energy gap is ≤0.25 eV .

-

Steric Effects : Bulky substituents at C-5 or C-6 may sterically hinder access to C-4, further favoring C-2 substitution .

Comparison of Regioselectivity :

| Substituent at C-6 | Dominant Product | LUMO Energy Gap |

|---|---|---|

| -H | C-4 substitution | >0.25 eV |

| -OEt (ethoxy) | C-2 substitution | ≤0.25 eV |

Hydrolysis of Ethoxy Group

While not explicitly detailed in the provided sources, the ethoxy group at C-6 may undergo acidic or basic hydrolysis to form a hydroxyl-substituted pyrimidine. This is consistent with general organic chemistry principles, where alkoxy groups are susceptible to hydrolysis under catalytic conditions.

Oxidation/Reduction

Oxidation of the ethoxy group to a ketone or reduction to a methoxy group could occur, though such transformations are not directly reported in the provided literature.

Experimental Considerations

Applications De Recherche Scientifique

Medicinal Chemistry

2,4-Dichloro-6-ethoxypyrimidine has been investigated for its potential as an antitumor agent . Research indicates that derivatives of this compound can inhibit key biological pathways involved in cancer progression.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant inhibitory effects on the epidermal growth factor receptor (EGFR) kinase, a critical target in non-small cell lung cancer (NSCLC) treatment. For example:

| Compound | IC50 (µM) | Target |

|---|---|---|

| L-18 | 1.54 | PC-3 |

| L-19 | 3.36 | A-549 |

These findings underscore the importance of structural modifications in enhancing the biological efficacy of these compounds .

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity against various pathogens. Notably:

| Compound | Pathogen | Inhibition Rate (%) |

|---|---|---|

| DCMP-A | Toxoplasma gondii | 72 |

| DCMP-B | Pneumocystis carinii | 65 |

These results suggest that derivatives of this compound could serve as lead compounds for developing new antimicrobial agents .

Agricultural Applications

In agricultural chemistry, this compound serves as a key intermediate in the synthesis of herbicides and fungicides. Its selective action minimizes damage to crops while effectively controlling unwanted plant growth, making it valuable for sustainable farming practices .

Material Science

The compound is employed in developing specialty polymers and coatings that offer improved durability and resistance to environmental factors. This application is crucial for industrial settings where material performance is essential .

Analytical Chemistry

In analytical chemistry, this compound acts as a reference standard in various analytical methods. It aids in the detection and quantification of similar compounds in complex mixtures, which is vital for quality control in laboratories .

Case Study 1: Anticancer Activity Evaluation

A study on pyrido[3,2-d]pyrimidine derivatives highlighted their efficacy against kinases associated with cancer progression. Modifications at specific positions on the pyrimidine ring significantly enhanced anticancer properties.

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial potential of DCMP derivatives found specific compounds exhibiting potent activity against Toxoplasma gondii with minimal cytotoxicity towards human cells.

Mécanisme D'action

The mechanism of action of 2,4-Dichloro-6-ethoxypyrimidine involves its interaction with biological targets such as enzymes and receptors. Pyrimidine derivatives can inhibit the activity of enzymes like cyclooxygenase and inducible nitric oxide synthase, leading to anti-inflammatory effects. They may also modulate signaling pathways involving nuclear factor κB and other transcription factors .

Comparaison Avec Des Composés Similaires

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Similar in structure but with a methylthio group instead of a chlorine atom.

2,4,6-Trichloropyrimidine: Contains an additional chlorine atom at position 6.

Uniqueness: 2,4-Dichloro-6-ethoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethoxy group at position 6 differentiates it from other pyrimidine derivatives, influencing its solubility and interaction with biological targets .

Activité Biologique

2,4-Dichloro-6-ethoxypyrimidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, including its potential as an anticancer agent and its interactions with various biological systems.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and an ethoxy group at position 6. Its molecular formula is with a molecular weight of approximately 176.04 g/mol. The compound's structure is significant for its biological activity, influencing its interaction with various targets in biological systems.

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as inhibitors of the epidermal growth factor receptor (EGFR), particularly in the context of non-small cell lung cancer (NSCLC). For example, derivatives synthesized from this compound exhibited promising inhibitory activity against EGFR kinases, demonstrating up to 81.9% inhibition in specific assays .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | IC50 (μM) | Target | Activity Description |

|---|---|---|---|

| L-18 | 0.65 ± 0.06 | H1975 cells | Induces apoptosis and inhibits migration |

| L-19 | 3.36 ± 0.23 | MCF-7 | Moderate inhibition |

| L-20 | 6.37 ± 0.17 | HeLa | Moderate inhibition |

The most notable derivative, L-18, not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner and showed no toxicity to normal cells .

Antiviral Activity

Pyrimidine derivatives have also been explored for their antiviral properties. Some studies indicate that compounds related to this compound exhibit significant antiviral activity against influenza viruses, demonstrating a reduction in viral load in infected models .

Table 2: Antiviral Activity of Pyrimidine Derivatives

| Compound | Viral Strain | IC50 (nM) | Effect on Viral Load |

|---|---|---|---|

| Compound X | A/WSN/33 | 27.4 | >2-log reduction |

| Compound Y | H275Y variant | Not specified | Significant reduction |

These findings suggest that these compounds could serve as effective antiviral agents, particularly in treating resistant strains of viruses.

Toxicological Profile

Toxicological evaluations reveal that certain derivatives of this compound do not exhibit acute toxicity up to high doses (2000 mg/kg) in animal models . This safety profile is crucial for further development as therapeutic agents.

Case Studies

In a recent case study involving the treatment of NSCLC with derivatives of this compound, researchers observed significant tumor regression in xenograft models when treated with L-18 . The study emphasized the need for further investigation into the mechanisms by which these compounds exert their effects on cancer cells.

Propriétés

IUPAC Name |

2,4-dichloro-6-ethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-2-11-5-3-4(7)9-6(8)10-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXWAMAMJJPVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598072 | |

| Record name | 2,4-Dichloro-6-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858447-32-2 | |

| Record name | 2,4-Dichloro-6-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.